molecular formula C26H31FN4O2 B610728 SBI-553

SBI-553

Cat. No.: B610728
M. Wt: 450.5 g/mol
InChI Key: BLWXTJQMEBQCIZ-UHFFFAOYSA-N
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Description

SBI-553 is a small molecule that acts as an allosteric modulator of the neurotensin receptor 1 (NTSR1). It is brain-penetrant and has shown efficacy in various research applications, particularly in the field of neuropharmacology. This compound is known for its ability to selectively modulate the signaling pathways of NTSR1, making it a valuable tool in the study of neurotensin-related functions and disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SBI-553 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that the compound is produced using standard organic synthesis techniques, followed by purification and quality control processes to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

SBI-553 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are used to study the structure-activity relationship and optimize the compound’s efficacy .

Scientific Research Applications

SBI-553 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of neurotensin receptors.

    Biology: Employed in research on neurotensin-related signaling pathways and their role in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders, including drug addiction and neurodegenerative diseases.

    Industry: Utilized in the development of new pharmacological agents targeting neurotensin receptors

Mechanism of Action

SBI-553 exerts its effects by binding to the neurotensin receptor 1 (NTSR1) and modulating its signaling pathways. It acts as a β-arrestin-biased allosteric modulator, selectively promoting β-arrestin recruitment and signaling while avoiding G protein-mediated side effects. This selective modulation allows for more targeted therapeutic effects with reduced adverse reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SBI-553

This compound is unique due to its β-arrestin-biased allosteric modulation of NTSR1. Unlike other neurotensin receptor agonists, this compound selectively attenuates addictive behaviors without the side effects associated with unbiased NTSR1 agonists. This makes it a promising candidate for developing superior therapeutics targeting neurotensin receptors .

Properties

IUPAC Name

2-[[2-(1-fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O2/c1-30(15-16-32)19-7-8-22-21(17-19)24(29-25(28-22)26(27)11-12-26)31-13-9-18(10-14-31)20-5-3-4-6-23(20)33-2/h3-8,17-18,32H,9-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWXTJQMEBQCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC2=C(C=C1)N=C(N=C2N3CCC(CC3)C4=CC=CC=C4OC)C5(CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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